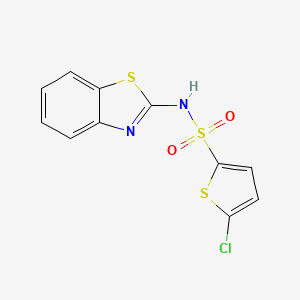![molecular formula C15H11ClF3NO2 B5776652 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5776652.png)
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as CP-96,345, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been extensively studied for its potential use in scientific research due to its unique chemical properties and mechanism of action.
Wirkmechanismus
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide acts as a selective antagonist of the dopamine D1 receptor. This receptor is primarily located in the brain and is involved in various physiological processes, including motor control, reward, and motivation. By blocking the activity of the dopamine D1 receptor, 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide can modulate the activity of the dopaminergic system and alter the release of dopamine in the brain.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In animal studies, 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to decrease the release of dopamine in the striatum and reduce the locomotor activity of animals. This compound has also been shown to have anxiolytic and antipsychotic effects, suggesting its potential use in the treatment of anxiety and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide is its high selectivity for the dopamine D1 receptor. This compound can effectively block the activity of this receptor without affecting other dopamine receptors. However, 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has a relatively short half-life, which can limit its use in certain experiments. Additionally, the use of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide in vivo can be challenging due to its poor solubility in water.
Zukünftige Richtungen
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has shown great potential as a dopamine D1 receptor antagonist, and future research can explore its use in various physiological and pathological processes. One potential area of research is the use of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide in the treatment of anxiety and psychosis. Additionally, the development of new analogs of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide with improved pharmacokinetic properties can expand its use in scientific research. Finally, the use of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide in combination with other compounds can provide new insights into the role of dopamine receptors in the brain.
Synthesemethoden
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide can be synthesized using various methods, including the reaction of 2-chlorophenol with 4-(trifluoromethyl)aniline in the presence of acetic anhydride and pyridine. This reaction results in the formation of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide as a white solid. The purity of the compound can be improved through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been widely used in scientific research for its potential use as a dopamine D1 receptor antagonist. This compound has been shown to have a high affinity for the dopamine D1 receptor and can effectively block its activity. 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been used in various studies to investigate the role of dopamine D1 receptors in the brain and their involvement in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c16-12-3-1-2-4-13(12)22-9-14(21)20-11-7-5-10(6-8-11)15(17,18)19/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEWXBYEWJHBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime](/img/structure/B5776571.png)
![4'-{[(5-nitro-2-furyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5776579.png)

![2-[4-(3-phenoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5776597.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5776598.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5776607.png)

![4-({4-[(4-nitrophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5776632.png)





